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Compound of Interest

Compound Name: EIDD-1931

Cat. No.: B613837

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the antiviral
compound EIDD-1931 and its orally bioavailable prodrug, Molnupiravir (EIDD-2801). The
information presented is collated from various preclinical and clinical studies to support
research and development in the field of antiviral therapies.

Introduction

EIDD-1931 (3-D-N4-hydroxycytidine) is a ribonucleoside analog with potent antiviral activity
against a broad range of RNA viruses.[1] Its mechanism of action involves incorporation into
the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation
of mutations known as "viral error catastrophe."[2][3] Despite its antiviral efficacy, EIDD-1931
has demonstrated limitations in oral bioavailability in some species.[4][5] To address this, the
isopropylester prodrug Molnupiravir (EIDD-2801) was developed to enhance its
pharmacokinetic properties.[4] Following oral administration, Molnupiravir is rapidly and
extensively converted to the active parent compound EIDD-1931 in the plasma.[1][6]

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of EIDD-1931 and its
prodrug Molnupiravir (EIDD-2801) from studies in various species.
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Table 1: Pharmacokinetic Parameters in Humans

followi | admini : f Mol iravir)

EIDD-1931 (Active
Metabolite)

Parameter

Molnupiravir
(Prodrug)

Reference

Tmax (median, h) 1.00-1.75

0.25-0.75

[1]

Dose-proportional
Cmax (mean, ng/mL) )
increase

Up to 13.2 (at 600-
1600 mg)

[1]

) ~1.0 (slower
tY¥2 (geometric mean,

) elimination phase of

~7.1 at highest doses)

Not calculable (rapid

conversion)

[1]

Dose-proportional
AUC _
increase

~0.2% of EIDD-1931

concentrations

[1]

Table 2: Pharmacokinetic Parameters in Cats (following

inale oral dose of Molnupiravir at ~ k)

EIDD-1931 (Active

Molnupiravir

Parameter Metabolite) (Prodrug) Reference
Tmax (mean, h) 2614 [71[8]
Cmax (mean, ng/mL) 1551 + 720 38+5 [718]
t¥%2 (mean, h) 16+1.1 [718]

Table 3: Pharmacokinetic Parameters of EIDD-1931 in
Rats (following a single oral dose of 30 mg/kg)
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Parameter Normal State Arthritis State Reference

Tmax (h) Lower 1.8-fold increase [9][10]
Unaffected (1.1-fold

Cmax Unaffected [9][10]
change)

AUC Baseline 1.7-fold increase [9][10]

Clearance (CI/F) Baseline 0.54-fold decrease [9][10]

Table 4: Comparative Oral Bioavailability

Molnupiravir (EIDD-

Species EIDD-1931 Reference
2801)
. Good oral o
Mice ) o Similar to EIDD-1931 [4]
bioavailability

. — Increased oral
Ferrets Lower bioavailability _ o [4]
bioavailability

. . I Increased oral
Non-human primates Poor bioavailability ] o [41[5]
bioavailability

Experimental Protocols
Human Pharmacokinetic Study (Phase 1)

o Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-
ascending dose study was conducted in healthy volunteers.[1]

» Dosing: Single oral doses of Molnupiravir ranging from 50 to 1600 mg were administered.
Multiple-dose cohorts received Molnupiravir twice daily for 5.5 days.[11]

» Sample Collection: Plasma samples were collected at predefined time points post-dose to
determine the concentrations of Molnupiravir and EIDD-1931.[1]

e Analytical Method: Plasma concentrations of the analytes were quantified using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
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Feline Pharmacokinetic Study

o Study Design: A pharmacokinetic study was conducted in cats with naturally occurring feline
infectious peritonitis (FIP).[7]

e Dosing: Cats received a mean oral dose of 15.44 mg/kg of Molnupiravir.[7][8]

o Sample Collection: Blood samples were collected at 1, 2, 4, 6, and 12 hours post-
administration.[7]

e Analytical Method: Serum concentrations of Molnupiravir and EIDD-1931 were determined
using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)
method.[7][8]

Rat Pharmacokinetic Study

Study Design: The oral pharmacokinetics of EIDD-1931 were evaluated in both healthy
(normal state) and complete Freund's adjuvant (CFA)-induced arthritic rats.[10]

e Dosing: A single oral dose of 30 mg/kg of EIDD-1931 was administered.[10]

o Sample Collection: Blood samples were collected at various time points to determine the
plasma concentration-time profile of EIDD-1931.[10]

e Analytical Method: Plasma concentrations of EIDD-1931 were quantified using a validated
LC-MS/MS method.

Mandatory Visualization
Metabolic Activation of Molnupiravir

Plasma Host Cell

Molnupiravir (EIDD-2801) Rk EIDD-1931 (NHC)  [ETRR e EIDD-1931 ost Kinases EIDD-1931 Host Kinases
(Prodrug) (Active Drug) Monophosphate Diphosphate
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Caption: Metabolic conversion of Molnupiravir to its active triphosphate form.

Experimental Workflow for Pharmacokinetic Analysis
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Caption: General workflow for a preclinical or clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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